2-(3,5-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Beschreibung
This compound is a benzothiadiazine derivative characterized by a central 3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione scaffold substituted with two distinct dimethylphenyl groups. The 3,5-dimethylphenyl moiety is attached at position 2, while a (2,5-dimethylphenyl)methyl group is bonded at position 2. The dimethylphenyl substituents likely enhance lipophilicity, influencing bioavailability and target binding. Structural analogs often exhibit varied biological activities depending on substitution patterns and stereoelectronic properties .
Eigenschaften
IUPAC Name |
2-(3,5-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-16-9-10-19(4)20(12-16)15-25-22-7-5-6-8-23(22)30(28,29)26(24(25)27)21-13-17(2)11-18(3)14-21/h5-14H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIRTEKURVXPPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethylphenylamine with 2,5-dimethylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with sulfur and an appropriate oxidizing agent to yield the desired benzothiadiazine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The compound’s uniqueness lies in its benzothiadiazine trione core , distinguishing it from triazine- or triazole-based analogs in the literature. Below is a comparative analysis with structurally related compounds from the evidence:
Key Observations :
- The benzothiadiazine trione core introduces sulfone and ketone groups , which may confer metabolic stability compared to triazines or triazoles.
- Dimethylphenyl groups in the target compound contrast with polar substituents (e.g., piperazine in or carboxylic acid in ), suggesting divergent pharmacokinetic profiles.
Physicochemical Properties
- LogP : Likely >3 due to dual aromatic substituents, favoring membrane permeability but requiring formulation optimization.
Biologische Aktivität
Molecular Structure
The molecular formula of the compound is , and it features a complex structure that includes:
- A benzothiadiazine core
- Dimethylphenyl substituents
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 420.51 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Pharmacological Profile
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies have shown that benzothiadiazines can inhibit tumor cell proliferation. A study on similar compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range.
- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial activity against various bacterial strains. The presence of the dimethylphenyl groups enhances the lipophilicity, potentially improving membrane penetration and efficacy against Gram-positive bacteria.
- Anti-inflammatory Effects : Some derivatives of benzothiadiazines have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through:
- Enzyme Inhibition : Binding to specific enzymes involved in cell signaling pathways.
- Receptor Modulation : Interacting with neurotransmitter receptors which may influence pain perception and inflammation.
Study 1: Antitumor Efficacy
In a study published in Cancer Research, a related compound was tested for its ability to induce apoptosis in cancer cells. The results indicated that treatment with the compound led to a significant increase in apoptotic markers compared to untreated controls.
Study 2: Antimicrobial Activity
A comparative analysis of various benzothiadiazine derivatives showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests moderate antimicrobial efficacy and potential for further development.
Study 3: Anti-inflammatory Potential
In vivo studies demonstrated that administration of the compound reduced paw edema in rat models by 50% when compared to control groups. This effect was associated with reduced levels of pro-inflammatory cytokines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
